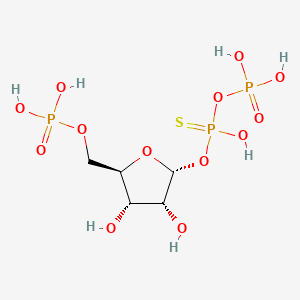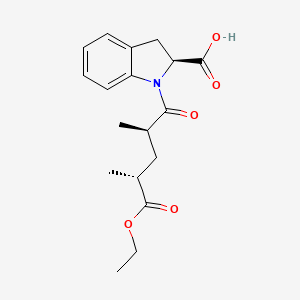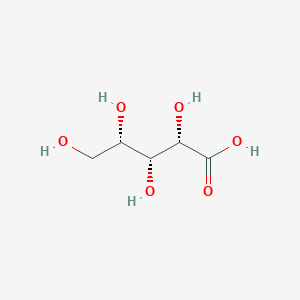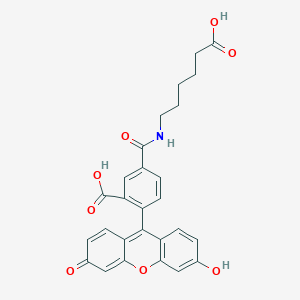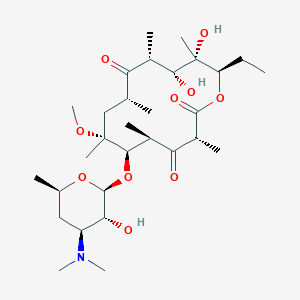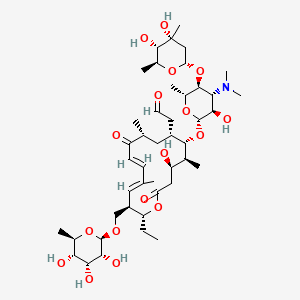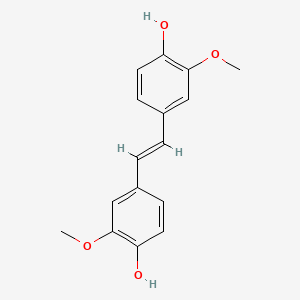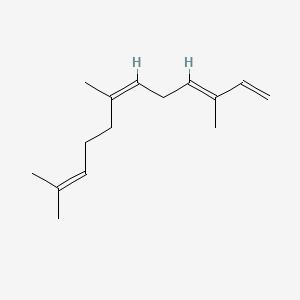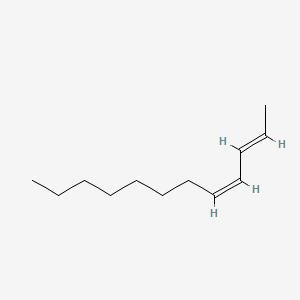![molecular formula C11H11N2O2 B1240121 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-tryptophanyl radical is the L-enantiomer of tryptophanyl radical. It has a role as an animal metabolite and a plant metabolite. It is a L-amino acid radical and a tryptophanyl radical. It derives from a L-tryptophan. It is a conjugate base of a L-tryptophanyl radical cation. It is an enantiomer of a D-tryptophanyl radical.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Amino acid-based corrosion inhibitors, including compounds related to 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl, have been synthesized and found effective in preventing corrosion of mild steel. These inhibitors work by adsorbing onto the metal surface, as evidenced by electrochemical impedance and potentiodynamic polarization methods. They follow the Langmuir adsorption isotherm and are supported by SEM, AFM, and EDX studies (Srivastava et al., 2017).
Chemical Reactivity and Synthesis
Studies have explored the reactivity of amino-functionalized 3-vinyl-1H-indoles (closely related to the compound of interest) with various dienophiles, leading to diverse products like substitution products, redox products, and Diels-Alder adducts. This research highlights the synthetic utility and potential applications of these compounds in chemical synthesis (Medion-Simon & Pindur, 1991).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate, reveals insights into their molecular arrangement and intermolecular interactions. Such studies are essential for understanding the physical and chemical properties of these compounds at the molecular level (Di, 2010).
Pharmacological Synthesis
Compounds structurally similar to this compound have been used in the synthesis of pharmacologically relevant molecules. For example, the Ullmann coupling between 2-chlorobenzoic acids and amino acids was used to prepare indole derivatives, which are precursors in the synthesis of chromogenic compounds useful in identifying microorganisms (Dominguez et al., 2009).
Eigenschaften
Molekularformel |
C11H11N2O2 |
|---|---|
Molekulargewicht |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
UMQXPTSGLUXAQK-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C[N]2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
